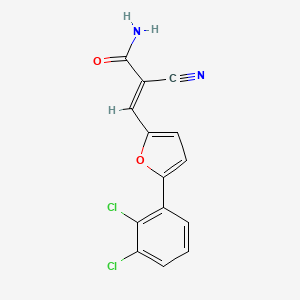

2-Cyano-3-(5-(2,3-dichlorophenyl)furan-2-yl)acrylamide

説明

2-Cyano-3-(5-(2,3-dichlorophenyl)furan-2-yl)acrylamide (CAS: 304896-35-3) is an α-cyanoacrylamide derivative characterized by a furan ring substituted at the 5-position with a 2,3-dichlorophenyl group. Its molecular formula is C₁₄H₈Cl₂N₂O₂, with an average molecular mass of ~307.13 g/mol and a monoisotopic mass of ~305.996 g/mol . The compound features an acrylamide backbone with a cyano group at the α-position, a structural motif common in inhibitors targeting enzymes such as sirtuins and proteases.

特性

IUPAC Name |

(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O2/c15-11-3-1-2-10(13(11)16)12-5-4-9(20-12)6-8(7-17)14(18)19/h1-6H,(H2,18,19)/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJYZLXJKSLSRQ-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304896-35-3 | |

| Record name | 2-CYANO-3-(5-(2,3-DICHLOROPHENYL)-2-FURYL)ACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(5-(2,3-dichlorophenyl)furan-2-yl)acrylamide typically involves the reaction of 2,3-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with cyanoacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

2-Cyano-3-(5-(2,3-dichlorophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the dichlorophenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

2-Cyano-3-(5-(2,3-dichlorophenyl)furan-2-yl)acrylamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-Cyano-3-(5-(2,3-dichlorophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. The cyano group and the dichlorophenyl ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The furan ring also contributes to the compound’s overall reactivity and binding affinity.

類似化合物との比較

Key Observations :

- Substituent Position : The position of chlorine atoms on the phenyl ring (e.g., 2,3- vs. 2,5-dichloro) significantly impacts electronic properties and steric interactions, influencing binding to biological targets .

- Side Chain Modifications: Addition of bulky groups (e.g., quinoline in AGK2) enhances target specificity. For example, AGK2 acts as a potent SIRT2 inhibitor (IC₅₀ = 3.5 μM), while simpler analogs without the quinoline group show reduced activity .

生物活性

2-Cyano-3-(5-(2,3-dichlorophenyl)furan-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClNO

- CAS Number : 304896-35-3

- Molecular Weight : 307.13 g/mol

Research indicates that this compound may exhibit various biological activities through different mechanisms:

- Tyrosinase Inhibition : Similar compounds have shown significant inhibitory effects on tyrosinase activity, which is crucial in melanin synthesis. For example, derivatives of 2-cyano-3-(substituted phenyl)acrylamide have been reported to suppress tyrosinase activity in B16F10 cells in a dose-dependent manner, with a notable effect at concentrations around 25 μM .

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. In vitro studies have evaluated their efficacy against various pathogens, suggesting that modifications to the furan and phenyl groups can enhance antibacterial activity .

Case Study: Tyrosinase Inhibition

A study synthesized several analogs of 2-cyano-3-(substituted phenyl)acrylamide and assessed their tyrosinase inhibitory activity. The results showed that at a concentration of 25 μM, one analog exhibited comparable inhibition to kojic acid, a well-known tyrosinase inhibitor, without cytotoxic effects on the cells .

Antimicrobial Evaluation

In another study focusing on related compounds, antimicrobial assays revealed that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest that structural modifications can significantly influence the biological activity of compounds within this class .

Data Table: Biological Activities of Related Compounds

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Furan Coupling | Pd(PPh₃)₄, THF, 80°C, 12h | 65–75 | |

| Acrylamide Formation | DMF, K₂CO₃, RT, 6h | 70–85 | |

| Final Purification | Silica gel chromatography (EtOAc/hexane) | 90–95 |

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for this compound?

Answer:

DoE methodologies minimize experimental iterations while maximizing data quality:

- Factorial Design : Vary parameters (temperature, catalyst loading, solvent ratio) to identify critical factors affecting yield .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., Pd catalyst concentration vs. reaction time) to predict optimal conditions .

- Case Study : A 2³ factorial design for Suzuki coupling improved yield from 65% to 82% by optimizing Pd(OAc)₂ (5 mol%) and reaction time (10h) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity. For example, the furan ring protons appear as distinct doublets (~δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 357.02 g/mol) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column and acetonitrile/water gradient .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Replicate assays under standardized protocols .

- Structural Confounders : Impurities or stereoisomers (e.g., E/Z isomers) can alter activity. Use chiral HPLC or X-ray crystallography (as in ) to verify structural homogeneity.

- Comparative Studies : Benchmark against analogs (e.g., 3-(2,4-dichlorophenyl)furan derivatives) to isolate substituent effects .

Advanced: What computational methods predict the biological activity profile of this compound?

Answer:

- PASS (Prediction of Activity Spectra for Substances) : Predicts targets (e.g., kinase inhibition) based on structural fingerprints .

- Molecular Docking : Simulate binding to enzymes (e.g., COX-2) using AutoDock Vina. A study showed a docking score of −9.2 kcal/mol, suggesting strong affinity .

- QSAR Models : Relate electronic properties (HOMO/LUMO energies) to antioxidant or cytotoxic activity .

Q. Table 2: Predicted Biological Activities

| Method | Predicted Target | Score/Confidence | Reference |

|---|---|---|---|

| PASS | Tyrosine kinase inhibitor | Pa = 0.742 | |

| Molecular Docking | COX-2 | −9.2 kcal/mol | |

| QSAR | IC₅₀ (Antioxidant) | 12.5 µM |

Basic: What are the key physicochemical properties influencing its reactivity?

Answer:

- Electron-Withdrawing Effects : The 2,3-dichlorophenyl group increases electrophilicity at the acrylamide’s β-carbon, enhancing nucleophilic attack susceptibility .

- Solubility : Low aqueous solubility (logP ≈ 3.8) necessitates DMSO or ethanol for biological assays .

- Thermal Stability : Decomposes at >200°C, requiring storage at −20°C for long-term stability .

Advanced: How does substituent variation on the phenyl ring affect bioactivity?

Answer:

- 2,3-Dichloro vs. 2,4-Dichloro : The 2,3-substitution pattern increases steric hindrance, reducing binding to hydrophobic enzyme pockets compared to 2,4-isomers .

- Fluorine Substitution : Replacing chlorine with fluorine (e.g., 2,3-difluorophenyl) improves metabolic stability but decreases cytotoxicity (IC₅₀ shifts from 5.2 µM to 18.4 µM) .

Advanced: What strategies improve the compound’s pharmacokinetic profile?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。